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Introduction to Capsicum Domestication and Pungency
Evolution

The genus Capsicum, belonging to the Solanaceae family, represents one of the most significant plant
models for studying the evolution of specialized metabolism in domesticated plants. The evolutionary
emergence of pungency is considered a derived trait within the Capsicum genus, with capsaicinoid content
varying considerably between species and cultivars. Capsicum has undergone an extensive evolutionary
history spanning approximately 17 million years, with domestication events occurring relatively recently in
this timeline, around 3000 BC in regions of Mexico and South America [1]. The unique pungency
characteristic of chili peppers results from a group of specialized secondary metabolites known as

capsaicinoids, which are synthesized and accumulated predominantly in the fruit placenta [2] [3].

The five principal domesticated Capsicum species—C. annuum, C. chinense, C. frutescens, C. baccatum,
and C. pubescens—exhibit remarkable diversity in their pungency profiles, ranging from non-pungent bell
peppers to extremely pungent habanero and ghost peppers [1]. This diversity reflects both natural
evolutionary processes and human selection pressures during domestication and specialization. Recent
phylogenomic studies using ribosomal DNA have revealed complex phylogenetic relationships within the

genus, with species such as C. frutescens intermingled with C. eximium in one subclade and C. chinense in
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another, suggesting ongoing evolutionary diversification and potential introgression events between

species [1].

The biosynthesis of capsaicinoids is thought to have evolved as a defense mechanism against mammalian
herbivores and fungal pathogens [4]. Interestingly, birds—which are important seed dispersers for Capsicum
species—are insensitive to capsaicinoids due to structural differences in their TRPV1 receptors, creating an
evolutionary scenario where pungency provides a selective advantage by deterring mammalian seed
predators while not affecting avian seed dispersers [4]. Understanding the evolutionary trajectory of
pungency during Capsicum domestication requires integrating data from genomics, metabolomics, and

transcriptomics to elucidate the genetic and regulatory changes underlying the observed chemical diversity.

Chemical Properties and Biosynthesis of
Homocapsaicin

Molecular Structure and Characteristics

Homocapsaicin is one of the five major capsaicinoids found in Capsicum fruits, alongside capsaicin,
dihydrocapsaicin, nordihydrocapsaicin, and homodihydrocapsaicin [5]. Chemically, homocapsaicin is
classified as an acidic amide and shares the characteristic vanillyl group common to all capsaicinoids, but
differs in its acyl chain structure. Specifically, homocapsaicin features a 9-methyldec-trans-7-enoic acid
fatty acid chain, which is one carbon longer than the 8-methylnonanoic acid chain found in the most
abundant capsaicinoid, capsaicin [3]. This molecular structure consists of a vanillyl group bonded to an
amide linkage and an extended hydrophobic alkyl chain that contains a double bond, contributing to its

amphiphilic properties and unique biological activities [3].

The general chemical structure of capsaicinoids makes them resistant to ionizing radiation but susceptible to
thermal degradation at temperatures exceeding 80°C, where cleavage of the carbon-nitrogen bond occurs,
producing vanillyl group and acyl chain fragments [3]. Homecapsaicin, like other capsaicinoids, is soluble
in medium to low polarity solvents such as alcohols, methanol, ethanol, and acetonitrile, with the latter
being particularly effective for extraction purposes [3]. The phenolic functional group within the vanillyl
moiety enables homocapsaicin to undergo phase transfer under basic conditions, forming a phenolate ion

that can create salts in the presence of metals, thereby increasing its solubility in aqueous environments [3].
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Biosynthetic Pathway

The biosynthesis of hemocapsaicin occurs primarily in the placental tissue of developing Capsicum fruits,
where the necessary biosynthetic enzymes are most highly expressed [3]. The pathway involves the
convergence of two distinct metabolic routes: the phenylpropanoid pathway, which provides the
vanillylamine precursor, and the branched-chain fatty acid pathway, which supplies the specific acyl chain

precursors [6].

e Phenylpropanoid Pathway: This pathway begins with the amino acid phenylalanine, which
undergoes sequential transformations through the actions of phenylalanine ammonia-lyase (PAL),
cinnamic acid-4-hydroxylase (C4H), and other enzymes to ultimately yield vanillylamine [2] [6]. The
phenolic 4-OH group in the vanillylamine structure is particularly important for the biological activity

of the resulting capsaicinoids.

e Branched-Chain Fatty Acid Pathway: This pathway initiates from the branched-chain amino acids
valine or leucine, which undergo transamination, decarboxylation, elongation, and reduction to
form the specific fatty acid precursors for different capsaicinoids [3]. For homecapsaicin biosynthesis,
the pathway produces 9-methyldec-trans-7-enoic acid through a series of enzymatic reactions

involving a specialized fatty acid synthase complex [3].

The final step in homocapsaicin biosynthesis involves the enzymatic condensation of vanillylamine with
9-methyldec-trans-7-enoic acid, catalyzed by the enzyme capsaicin synthase (CS) [6]. This condensation
reaction requires Mg2*, ATP, and coenzyme A (CoA) as cofactors [6]. The resulting homocapsaicin is then
stored in vesicles within the placental tissue, where it accumulates throughout fruit development until

reaching peak levels typically between 40-60 days post-anthesis [5].

Table 1: Major Capsaicinoids in Capsicum Fruits and Their Structural Characteristics

L . . Carbon Double Relative
Capsaicinoid Fatty Acid Chain
Atoms Bonds Abundance
Capsaicin 8-methyl-6- 9 1 40-80%
nonenoyl
Dihydrocapsaicin 8-methylnonanoyl 9 0 20-50%
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L . . Carbon Double Relative
Capsaicinoid Fatty Acid Chain
Atoms Bonds Abundance
Nordihydrocapsaicin 7-methylnonanoyl 9 0 5-15%
Homocapsaicin 9-methyldec-7- 10 1 1-5%
enoyl
Homodihydrocapsaicin 9-methyldecanoyl 10 0 1-5%

Quantitative Analysis of Homocapsaicin During
Domestication

Variation Across Capsicum Species and Cultivars

The content of homocapsaicin and other capsaicinoids exhibits substantial variation across different
Capsicum species and cultivars, reflecting both genetic determinants and the impact of human selection
during domestication. Recent metabolomic studies have revealed that the total capsaicinoid content can
vary by several orders of magnitude between wild and domesticated accessions, with generally higher levels
observed in wild species such as C. annuum var. glabriusculum (chiltepin) compared to many domesticated
cultivars [2]. In a comprehensive study examining three cultivars of C. chinense ('Bode’, 'Habanero', and
'Habanero Roxo"), the total capsaicinoids content ranged from 1.00 mg g~ fresh weight in 'Bode’ pepper to
3.86 mg g~ fresh weight in 'Habanero Roxo' pepper, with homocapsaicin consistently representing a minor

component of the total capsaicinoid profile [5].

Notably, the ratio of individual capsaicinoids remains relatively consistent within species but shows
distinct patterns across genetic lineages. In most Capsicum varieties, capsaicin and dihydrocapsaicin
collectively account for approximately 80-90% of the total capsaicinoids, while homeocapsaicin typically
represents between 1-5% of the total capsaicinoid content [5]. This consistent ratio suggests that the
biosynthetic machinery responsible for capsaicinoid production exhibits substrate preferences that are
genetically programmed and conserved across the genus, though environmental factors can modulate the

absolute quantities produced.
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Table 2: Capsaicinoid Content in Capsicum chinense Varieties During Fruit Development

Cultivar Development Total Capsaicinoids  Capsaicin Homocapsaicin
Stage (DAP) (mgl/g FW) Content (%) Content (%)

'Bode' 35 0.45 81.2% 1.8%

'Bode’ 42 0.68 82.5% 1.7%

'‘Bode’ 49 0.86 83.1% 1.6%

'Bode' 56 1.00 84.3% 1.5%
'Habanero' 35 0.52 82.7% 1.9%
'Habanero' 42 0.79 83.4% 1.8%
'Habanero' 49 1.08 84.1% 1.7%
'Habanero' 56 1.33 85.2% 1.6%
'Habanero 35 1.85 83.5% 2.1%

Roxo'

'Habanero 42 2.64 84.2% 2.0%

Roxo'

'Habanero 49 3.42 85.7% 1.9%

Roxo’

'Habanero 56 3.86 86.3% 1.8%

Roxo’

Changes During Fruit Development and Ripening

The accumulation of hemecapsaicin and other capsaicinoids follows a developmental trajectory that is
conserved across Capsicum species, with concentrations gradually increasing during fruit development until

reaching a maximum, followed by a decline during over-ripening. Studies tracking capsaicinoid progression
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in C. chinense fruits have demonstrated that the maximum content of both total capsaicinoids and
individual compounds, including hemocapsaicin, is typically reached between 40-60 days post-anthesis
(DPA), though the exact timing varies between cultivars [5]. For instance, in the Cayenne pepper (C. annuum
L.), total capsaicinoid content reaches a peak concentration of approximately 1,789 umol/kg fresh weight

before undergoing a sharp 32% decrease, followed by a more gradual decline until 80 days of ripening [7].

The developmental regulation of capsaicinoid biosynthesis involves the coordinated expression of genes in
both the phenylpropanoid and branched-chain fatty acid pathways. Transcriptomic analyses have revealed
that the expression of key biosynthetic genes, including PAL, C4H, COMT, and CS, increases during fruit
development in parallel with capsaicinoid accumulation, reaching maximum levels around 40 DPA before
declining [6]. This pattern of gene expression corresponds with the observed capsaicinoid accumulation
profile, suggesting transcriptional control plays a crucial role in determining homeocapsaicin content
during fruit development. Additionally, the degradation of capsaicinoids in later ripening stages has been

attributed to the action of peroxidases that become active as the fruit matures [6].

Genomic and Transcriptomic Regulation of Pungency

Genetic Control of Capsaicinoid Biosynthesis

The genetic basis underlying capsaicinoid biosynthesis and its variation during Capsicum domestication
involves both structural genes directly encoding biosynthetic enzymes and regulatory genes controlling
their spatial and temporal expression. Key loci identified through genetic mapping and molecular studies
include the Pun1 locus, which encodes a putative acyltransferase (AT3) that is specifically expressed in the
placenta of pungent genotypes and shows highest expression coinciding with peak capsaicinoid
accumulation [6]. Interestingly, while initially thought to encode capsaicin synthase (CS), it was later
established that Punl1 is related to the development of vesicles where capsaicinoids accumulate rather than

their direct production, though these vesicles are essential for the pungent phenotype [6].

The Punl locus exhibits dominant behavior in determining pungent genotypes, with non-pungent varieties
often containing loss-of-function mutations in this gene [6]. Another important genetic element is the csyl
gene, which was isolated and found to code for the actual CS enzyme responsible for the final condensation

reaction in capsaicinoid biosynthesis [6]. The expression patterns of csyl parallel capsaicinoid accumulation
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during fruit development, confirming its central role in homocapsaicin and other capsaicinoid production.
Additional quantitative trait loci (QTLs) have been identified that contribute to the variation in capsaicinoid
levels between cultivars, indicating a complex genetic architecture underlying pungency variation in

domesticated Capsicum [6].

Recent advances in genomics, particularly the development of telomere-to-telomere (T2T) gap-free
genomes for C. annuum and its wild non-pungent relative C. rhomboideum, have provided unprecedented
resources for identifying genetic changes associated with pungency evolution during domestication [8].
Comparative genomic analyses between these species have revealed disrupted coding and regulatory
regions of key biosynthesis genes in non-pungent species, as well as conserved placenta-specific accessible
chromatin regions that likely permit tissue-specific biosynthetic gene coregulation and capsaicinoid
accumulation [8]. These genomic resources are accelerating the identification of causal genetic variants

underlying pungency differences between wild and domesticated Capsicum populations.

Transcriptomic Insights into Pungency Regulation

Transcriptomic analyses comparing cultivated peppers with their wild progenitors have provided crucial
insights into the regulatory networks controlling capsaicinoid biosynthesis and how these networks have
been altered during domestication. A comprehensive study integrating metabolomic and transcriptomic data
between the cultivated pepper BB3 (mildly pungent) and its wild progenitor chiltepin (highly pungent)
revealed significant differences in the expression of genes associated with capsaicinoid biosynthesis
pathways [2]. Specifically, researchers identified 412 differentially expressed genes (DEGs) associated with
capsaicinoid accumulation, of which 18 genes (14 transcription factors, 3 capsaicinoid biosynthetic genes,

and 1 UDP-glycosyltransferase) were deemed key regulators due to their high connectivity coefficients [2].

The transcriptomic data revealed that downregulation of these hub genes during early fruit developmental
stages in the cultivated pepper leads to reduced pungency compared to its wild progenitor [2]. Particularly
noteworthy was the identification of a putative UDP-glycosyltransferase, GT86A1, which is thought to
affect the stabilization of capsaicinoids and showed significantly different expression patterns between the
cultivated and wild accessions [2]. These findings suggest that domestication has acted upon transcriptional
regulators of the capsaicinoid biosynthetic pathway, resulting in reduced expression of key genes and
consequently lower homocapsaicin and total capsaicinoid content in cultivated varieties compared to their

wild relatives.
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The evolution of tissue-specific pungency represents another important aspect of capsaicinoid regulation.
Research has revealed conserved placenta-specific accessible chromatin regions in Capsicum fruits, which
likely allow for tissue-specific biosynthetic gene coregulation and capsaicinoid accumulation [8]. These
regulatory elements, which are maintained in both pungent and non-pungent varieties, help explain why
capsaicinoid biosynthesis is restricted to the placental tissue despite the presence of functional biosynthetic
genes throughout the plant, highlighting the importance of epigenetic mechanisms in controlling pungency

patterns in Capsicum fruits.

Experimental Methodologies for Capsaicinoid Analysis

Metabolite Extraction Protocols

The accurate quantification of homeocapsaicin and other capsaicinoids requires carefully optimized
extraction methodologies to ensure efficient compound recovery while maintaining chemical stability. The
most widely employed approach involves ultrasound-assisted extraction (UAE), which enhances
extraction efficiency through cavitation effects that improve solvent penetration into plant tissues [5]. A

standardized protocol derived from multiple studies involves the following steps:

o Sample Preparation: Fresh pepper fruits are freeze-dried and crushed into a fine powder using a
mixer mill with zirconia beads for 1.5 minutes at 30 Hz [9]. For developmental studies, fruits should
be harvested at precise days post-anthesis and the placental tissue specifically dissected for analysis, as

this region contains the highest concentration of capsaicinoids [4].

o Extraction Procedure: Approximately 100 mg of powdered sample is accurately weighed and
extracted overnight at 4°C with 1.0 mL of 70% aqueous methanol [9]. Alternative extraction solvents
include acetonitrile, which has been recognized as providing the highest solubility for capsaicinoids, or
ethanol for food-grade extractions [3]. The inclusion of ultrasound treatment (typically 10-15 minutes

at 35-45 kHz) significantly improves extraction efficiency [5].

e Extract Cleanup: Following centrifugation at 10,000 x g for 10 minutes, the supernatant extracts are
purified using CNWBOND Carbon-GCB SPE Cartridges to remove interfering pigments and other
compounds [9]. The eluate is then filtered through a 0.22 pm SCAA-104 membrane prior to

chromatographic analysis [9].
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It is important to note that capsaicinoids are susceptible to thermal degradation and should be processed at
controlled temperatures, ideally below 80°C, to prevent decomposition [3]. Additionally, the acidic amide
structure of capsaicinoids makes them susceptible to alkaline hydrolysis, so neutral pH conditions should be

maintained throughout the extraction process unless specific derivatives are targeted.

Analytical Quantification Techniques

The separation and quantification of homeocapsaicin from other capsaicinoids requires high-resolution
analytical techniques, with reverse-phase ultra-high performance liquid chromatography (RP-UHPLC)

coupled with various detection methods being the current standard:

e Chromatographic Separation: A typical UHPLC method utilizes a C18 column (e.g., 100 x 2.1 mm,
1.8 pm particle size) maintained at 40°C, with a mobile phase consisting of water with 0.1% acetic
acid (solvent A) and methanol with 0.1% acetic acid (solvent B) [5]. The elution gradient typically
starts at 60% B, increasing to 80% B over 8 minutes, then to 95% B at 10 minutes, holding for 2

minutes before re-equilibration, with a flow rate of 0.4 mL/min [5].

¢ Detection Methods: Fluorescence detection (FL) provides excellent sensitivity for capsaicinoids,
with excitation at 280 nm and emission at 325-345 nm offering optimal detection limits for
homocapsaicin [5]. Alternative detection methods include mass spectrometry (MS) using
electrospray ionization in positive mode, which provides superior specificity and enables structural

confirmation through fragmentation patterns [9].

¢ Quantification Approach: Quantification typically employs external calibration curves constructed
using authentic standards of capsaicin and dihydrocapsaicin [5]. For hemecapsaicin, which often
lacks commercially available pure standards, relative response factors based on structurally similar
capsaicinoids are commonly applied, with correction factors of 0.92-0.97 typically used relative to

capsaicin [5].

The following workflow diagram illustrates the key steps in capsaicinoid analysis from sample preparation to

quantification:
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Capsaicinoid Analysis Workflow: From sample collection to quantitative analysis

Omics Approaches for Comprehensive Analysis

Advanced omics technologies have become indispensable tools for elucidating the complex regulation of

homocapsaicin and other capsaicinoids during Capsicum domestication:

e Metabolomics: Comprehensive metabolite profiling using liquid chromatography-mass
spectrometry (LC-MS) enables the simultaneous quantification of capsaicinoids alongside other
bioactive compounds, providing a holistic view of chemical changes during domestication [2]. Widely
targeted metabolomic approaches can detect over 500 metabolites in pepper fruits, allowing for

correlation analyses between capsaicinoids and other metabolic pathways [2].

e Transcriptomics: RNA sequencing (RNA-Seq) of placental tissue at different developmental stages
identifies differentially expressed genes and co-expression networks associated with capsaicinoid
accumulation [2]. Time-series transcriptomics across fruit development reveals the temporal regulation
of biosynthetic genes and identifies key transcription factors that may have been targeted during

domestication [2].

¢ Genomics: Comparative genome analysis between pungent and non-pungent varieties, facilitated by
T2T gap-free genomes, identifies structural variations and nucleotide polymorphisms in coding and
regulatory regions of capsaicinoid biosynthetic genes [8]. These analyses can pinpoint specific genetic

changes responsible for reduced homeocapsaicin content in domesticated peppers.

The integration of these multi-omics datasets through systems biology approaches provides a
comprehensive understanding of how genetic variation translates to metabolic differences through changes in
gene expression and enzyme activity, offering unprecedented insights into the molecular basis of pungency

evolution during Capsicum domestication.

Research Applications and Future Directions
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Implications for Drug Development and Therapeutics

The unique pharmacological properties of homocapsaicin and other capsaicinoids have attracted significant
interest for drug discovery and therapeutic development. Capsaicinoids interact primarily with the transient
receptor potential vanilloid-1 (TRPV1) receptor, a nonselective cation channel involved in pain sensation,
thermoregulation, and various inflammatory processes [3] [6]. This interaction underlies both the pungent
sensation and the analgesic properties of capsaicinoids, as prolonged activation of TRPV1 leads to receptor

desensitization and subsequent pain relief [4] [6].
Current pharmaceutical applications of capsaicinoids include:

» Topical Analgesics: Capsaicin-based formulations (0.025-0.1% concentration) are widely used for the
temporary relief of minor aches and pains associated with arthritis, muscle strains, and sprains [4]. A
high-concentration (8%) capsaicin transdermal patch (Qutenza) has been approved for the

management of post-herpetic neuralgia and demonstrates efficacy in neuropathic pain conditions [4].

o Anti-Inflammatory Agents: The ability of capsaicinoids to modulate neurogenic inflammation
through TRPV1 receptor interactions has prompted research into their application for various
inflammatory disorders [6]. Studies have demonstrated that capsaicinoids can inhibit the production
and release of pro-inflammatory cytokines and neuropeptides, suggesting potential for managing

chronic inflammatory conditions [6].

e Metabolic Disorders: Emerging evidence indicates that capsaicinoids may promote energy
metabolism and suppress fat accumulation, suggesting potential applications in managing obesity and
related metabolic syndromes [6] [10]. Clinical studies have shown that regular consumption of
capsaicinoids can increase energy expenditure and fat oxidation, supporting their potential as adjuncts

in weight management strategies [6].

Homocapsaicin specifically may offer therapeutic advantages over the more abundant capsaicin due to its
slightly modified structure, which could result in different receptor binding kinetics and metabolic profiles.
However, the relatively low abundance of hemocapsaicin in natural sources has limited specific
pharmacological studies, creating opportunities for synthetic biology approaches to produce larger quantities

for detailed investigations.
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Future Research Directions

Several promising research directions emerge from current understanding of homecapsaicin evolution and

function in Capsicum domestication:

¢ Biosynthetic Pathway Engineering: The elucidation of complete capsaicinoid biosynthetic pathways
enables metabolic engineering approaches to enhance homocapsaicin production in heterologous
systems or pepper varieties [6]. Synthetic biology strategies could optimize the production of specific
capsaicinoids like homecapsaicin for pharmaceutical applications by manipulating the substrate

specificity of key enzymes such as capsaicin synthase [6].

e Precision Breeding Applications: The identification of genetic markers associated with
homocapsaicin content enables marker-assisted selection for developing pepper cultivars with
customized capsaicinoid profiles [8] [2]. Modern gene editing technologies like CRISPR-Cas9 could
precisely modify regulatory elements or structural genes to fine-tune homecapsaicin accumulation

without compromising other agronomic traits.

e Comparative Evolutionary Studies: Expanding genomic resources to include additional wild
Capsicum species and landraces would provide a more comprehensive understanding of capsaicinoid
pathway evolution and identify novel genetic variants underlying chemical diversity [8]. Such studies
could reveal evolutionary trade-offs between different capsaicinoids and other protective compounds

that have been altered during domestication.

¢ Clinical Translation: More extensive clinical studies are needed to elucidate the specific
pharmacological properties and therapeutic potential of homeocapsaicin compared to other
capsaicinoids [6]. The development of non-pungent analogs through structural modification could
overcome current limitations in clinical applications due to irritation caused by traditional

capsaicinoids [6].

The integration of advanced genomics, metabolomics, and synthetic biology approaches holds tremendous
promise for unraveling the complex evolutionary history of homocapsaicin and other capsaicinoids while

developing innovative applications in medicine, agriculture, and industry.

Conclusion
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The evolution of pungency and homecapsaicin content in Capsicum domestication represents a compelling
model for understanding how specialized metabolism is shaped by both natural selection and human artificial
selection. Through the integration of chemical analyses, genomic studies, and comparative transcriptomics,
researchers have made significant progress in elucidating the genetic and biochemical basis of capsaicinoid
variation between wild and domesticated peppers. The recent development of complete telomere-to-telomere
genome assemblies for Capsicum species provides unprecedented resources for identifying the specific
genetic changes underlying reduced homecapsaicin content in domesticated varieties, while advanced

metabolomic methodologies enable precise quantification of these chemical changes.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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